

Application Note: Quantification of Pyrazines in Baijiu using UPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethenyl-6-methylpyrazine*

Cat. No.: B106683

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of 16 pyrazine compounds in Chinese Baijiu, specifically Soy Sauce Aroma Type Baijiu (SSAB), using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Pyrazines are crucial contributors to the characteristic nutty, roasted, and savory aromas of Baijiu. The described protocol utilizes a rapid direct injection method, minimizing sample preparation time and potential analyte loss. This method is ideal for quality control, authenticity assessment, and research into the flavor chemistry of Baijiu.

Introduction

Baijiu is a traditional Chinese distilled spirit with a complex and diverse flavor profile derived from its unique raw materials and solid-state fermentation process. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are key aroma constituents in many fermented foods and are particularly important in defining the characteristic "roasted" and "nutty" notes of certain types of Baijiu.^{[1][2][3]} The concentration of these compounds can vary significantly, ranging from $\text{ng}\cdot\text{L}^{-1}$ to $\text{mg}\cdot\text{L}^{-1}$, influencing the overall sensory profile of the final product.^[1]

Accurate quantification of pyrazines is essential for understanding flavor chemistry, monitoring production consistency, and ensuring product quality. While gas chromatography (GC) has traditionally been used for pyrazine analysis, UPLC-MS/MS offers a more suitable approach for the direct analysis of these compounds in a liquid matrix like Baijiu.^{[1][3]} This application note presents a validated UPLC-MS/MS method for the quantification of 16 key pyrazines in Baijiu,

providing researchers and quality control professionals with a detailed protocol for implementation.

Experimental Protocol

Materials and Reagents

- Standards: Analytical standards of the 16 target pyrazines (see Table 1 for a complete list).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
- Baijiu Samples: Soy Sauce Aroma Type Baijiu (SSAB).

Sample Preparation

A direct injection method is employed for rapid analysis.

- Obtain a representative sample of Baijiu.
- No complex extraction is required. The Baijiu sample can be directly injected after filtration, if necessary, to remove any particulate matter.
- For calibration standards, prepare stock solutions of each pyrazine standard in acetonitrile. A mixed standard working solution can be prepared by diluting the stock solutions.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

2.3.1. UPLC Conditions

- System: ACQUITY UPLC system (Waters) or equivalent.[\[1\]](#)
- Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[\[1\]](#)
- Column Temperature: 40 °C.[\[2\]](#)
- Mobile Phase A: Water.

- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL·min⁻¹.[\[1\]](#)
- Injection Volume: 10 µL.[\[1\]](#)
- Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0 - 8.0	3
8.0 - 25.0	3 → 12
25.0 - 31.0	12 → 20
31.0 - 35.0	20 → 70
35.0 - 35.5	70 → 3
35.5 - 40.0	3

Table based on the gradient program described in the literature.[\[1\]](#)

2.3.2. MS/MS Conditions

- System: Xevo TQ-S triple quadrupole mass spectrometer (Waters) or equivalent.[\[1\]](#)
- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[1\]](#)
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Each pyrazine is monitored with two MRM transitions: one for quantification and a second for confirmation.[\[1\]](#) The specific precursor and product ions, cone voltages, and collision energies for each of the 16 pyrazines are detailed in Table 1.

Data Presentation

The following table summarizes the optimized UPLC-MS/MS parameters for the quantification of 16 pyrazines.

Table 1: UPLC-MS/MS Parameters for Pyrazine Quantification

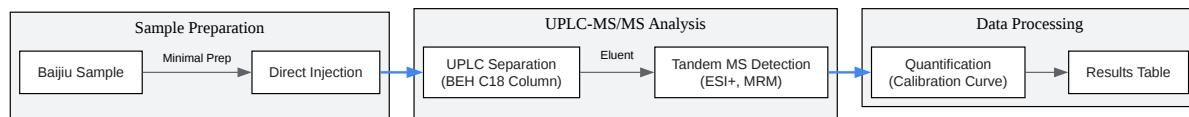
No.	Compound	Abbreviation	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
1	2-Methylpyrazine	2MP	95.1	54.1	68.1	22	20
2	2,6-Dimethylpyrazine	2,6DMP	109.1	54.1	82.1	24	20
3	(3,5,6-Trimethylpyrazin-2-yl)methanol	TM2YM	153.1	110.1	135.1	22	12
4	2,3-Dimethylpyrazine	2,3DMP	109.1	67.1	82.1	24	18
5	2,3,5,6-Tetramethylpyrazine	TTMP	137.1	82.1	94.1	28	26
6	Trimethylpyrazine	TMP	123.1	81.1	96.1	26	20
7	2-Acetyl-3-methylpyrazine	2A3MP	137.1	95.1	67.1	24	14
8	2-Ethyl-6-	2E6MP	123.1	82.1	96.1	26	20

	methylpyrazine							
9	2-Ethyl-3-methylpyrazine	2E3MP	123.1	81.1	108.1	26	18	
10	2-Ethyl-3,5-dimethylpyrazine	2E35DM P	137.1	96.1	122.1	28	18	
11	5-Ethyl-2,3-dimethylpyrazine	5E23DM P	137.1	96.1	122.1	28	18	
12	2,6-Diethylpyrazine	2,6DEP	137.1	96.1	122.1	28	18	
13	2,3-Diethylpyrazine	2,3DEP	137.1	96.1	122.1	28	18	
14	2,3-Diethyl-5-methylpyrazine	2,3DE5M P	151.1	122.1	136.0	30	16	
15	2-Isobutyl-3-methylpyrazine	2I3MP	137.1	95.1	122.1	28	16	
16	2-Acetylpyrazine	2AP	123.1	81.1	54.1	26	18	

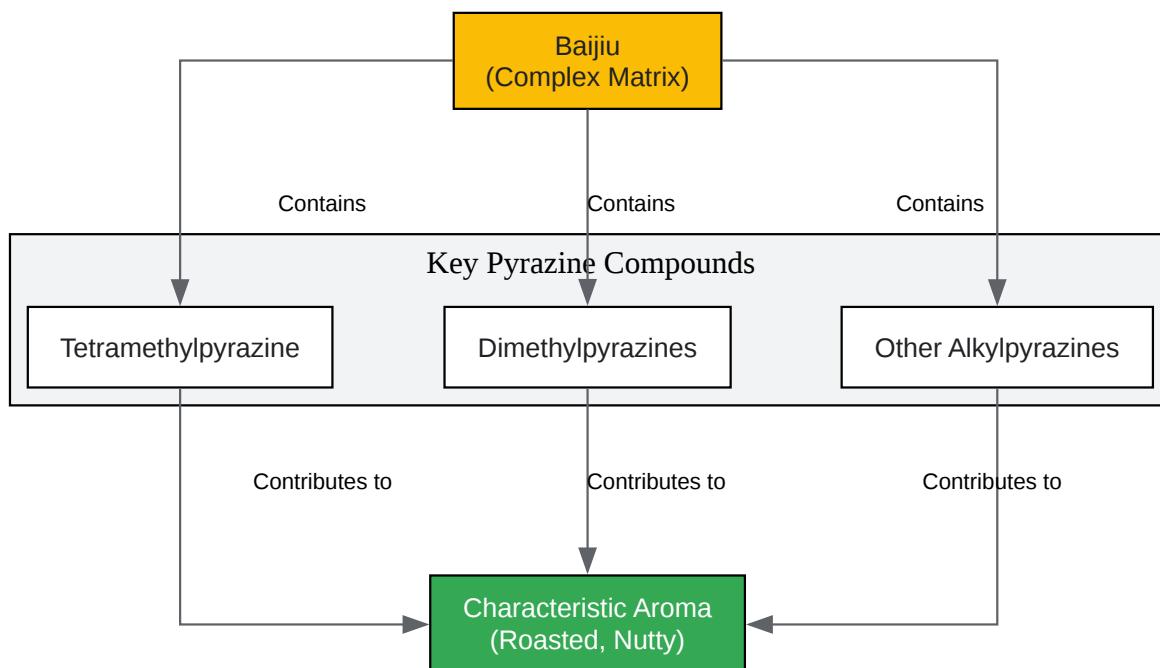
Data
derived
from Li et
al., 2021.
[\[1\]](#)

The quantitative analysis of various SSAB samples revealed a wide range of concentrations for the target pyrazines. The most abundant pyrazines were found to be 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Concentration Ranges of Key Pyrazines in Soy Sauce Aroma Type Baijiu


Pyrazine	Concentration Range ($\mu\text{g}\cdot\text{L}^{-1}$)
2,3,5,6-Tetramethylpyrazine (TTMP)	475 – 1862
2,6-Dimethylpyrazine (2,6DMP)	460 – 1590
2,3,5-Trimethylpyrazine (TMP)	317 – 1755
5-Ethyl-2,3-dimethylpyrazine (5E23DMP)	0.8 – 12.5
2-Isobutyl-3-methylpyrazine (2I3MP)	1.0 – 5.9
2,3-Diethyl-5-methylpyrazine (2,3DE5MP)	1.1 – 15.5

Concentration ranges are based on the findings
of Li et al., 2021.[\[1\]](#)[\[3\]](#)


Visualizations

The following diagrams illustrate the experimental workflow for the quantification of pyrazines in Baijiu.

[Click to download full resolution via product page](#)

Caption: UPLC-MS/MS workflow for pyrazine analysis in Baijiu.

[Click to download full resolution via product page](#)

Caption: Relationship of pyrazines to Baijiu aroma.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of 16 key pyrazines in Baijiu. The direct injection

protocol simplifies sample preparation, making it suitable for high-throughput analysis in research and quality control laboratories. This method enables a deeper understanding of the flavor chemistry of Baijiu and provides a valuable tool for ensuring the quality and authenticity of this important distilled spirit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Quantification of Pyrazines in Baijiu using UPLC-MS/MS]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106683#quantification-of-pyrazines-in-baijiu-using-uplc-ms-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com